tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate
CAS No.:
Cat. No.: VC16543413
Molecular Formula: C16H20ClNO4
Molecular Weight: 325.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClNO4 |
|---|---|
| Molecular Weight | 325.79 g/mol |
| IUPAC Name | tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-13-8-11(17)4-5-12(13)14(19)10-6-7-21-9-10/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,20) |
| Standard InChI Key | NJTABZCGXCGQFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)C2CCOC2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate. Its structure comprises:
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A chlorophenyl group at position 5 of the aromatic ring.
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An oxolane-3-carbonyl moiety (tetrahydrofuran-3-carbonyl) at position 2.
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A tert-butyl carbamate protecting group attached to the nitrogen atom.
The canonical SMILES representation is , reflecting its stereochemistry .
Molecular Formula and Weight
Physicochemical Properties
Predicted Physicochemical Parameters
Experimental data for this compound remain limited, but computational models provide the following predictions :
| Property | Predicted Value |
|---|---|
| Boiling Point | 418.2 ± 45.0 °C |
| Density | 1.264 ± 0.06 g/cm³ |
| pKa | 12.56 ± 0.70 |
The elevated boiling point and density align with its polar functional groups (carbamate, carbonyl), which enhance intermolecular interactions. The basic pKa suggests protonation potential under physiological conditions.
Spectral Characteristics
While experimental spectral data (e.g., NMR, IR) are unavailable, analogous carbamates typically exhibit:
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IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate and carbonyl groups).
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¹H NMR: Signals for tert-butyl protons (~1.3 ppm), aromatic protons (~7.0–7.5 ppm), and oxolane protons (~1.8–4.0 ppm).
Synthesis and Optimization
Challenges in Synthesis
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Steric Hindrance: The tert-butyl group may impede reaction efficiency.
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Oxolane Stability: Acidic or basic conditions could hydrolyze the oxolane ring.
Biological Activity and Mechanisms
Carbamate Bioactivity
Carbamates are widely utilized as enzyme inhibitors or prodrugs due to their hydrolytic stability and ability to cross biological membranes. The tert-butyl group in this compound may enhance lipophilicity, potentially improving blood-brain barrier penetration.
Chlorophenyl Interactions
The electron-withdrawing chlorine atom at position 5 could modulate binding affinity to biological targets, such as kinases or GPCRs, through halogen bonding.
Oxolane Conformational Effects
The oxolane-3-carbonyl group introduces rigidity, potentially favoring specific conformations that enhance target selectivity. Comparative studies with oxolane-2-carbonyl analogs (e.g., CAS 1955530-98-9) suggest positional isomerism significantly alters bioactivity .
Comparative Analysis with Structural Analogs
tert-Butyl N-[5-Chloro-2-(Oxolane-2-Carbonyl)Phenyl]Carbamate (CAS 1955530-98-9)
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Structural Difference: Oxolane-2 vs. oxolane-3 carbonyl positioning.
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Implications: Altered dipole moments and hydrogen-bonding capacity may affect solubility and target binding.
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